6-Isopropyloxy-dihydro-2H-pyran-3(4H)-one
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Overview
Description
6-Isopropyloxy-dihydro-2H-pyran-3(4H)-one is an organic compound with a unique structure that includes an oxane ring substituted with a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyloxy-dihydro-2H-pyran-3(4H)-one typically involves the reaction of oxan-3-one with propan-2-ol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-Isopropyloxy-dihydro-2H-pyran-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-3-one derivatives.
Reduction: Reduction reactions can convert the oxane ring to more saturated forms.
Substitution: The propan-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-3-one derivatives, while reduction can produce more saturated oxane compounds.
Scientific Research Applications
6-Isopropyloxy-dihydro-2H-pyran-3(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Isopropyloxy-dihydro-2H-pyran-3(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The propan-2-yl group can enhance the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 6-[(Propan-2-yl)oxy]oxan-2-one
- 6-[(Propan-2-yl)oxy]oxan-4-one
- 6-[(Propan-2-yl)oxy]oxan-5-one
Uniqueness
6-Isopropyloxy-dihydro-2H-pyran-3(4H)-one is unique due to its specific substitution pattern, which can influence its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research and industrial purposes.
Properties
IUPAC Name |
6-propan-2-yloxyoxan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(2)11-8-4-3-7(9)5-10-8/h6,8H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLECNWNSHRTSJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCC(=O)CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648095 |
Source
|
Record name | 6-[(Propan-2-yl)oxy]oxan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65712-89-2 |
Source
|
Record name | 6-[(Propan-2-yl)oxy]oxan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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